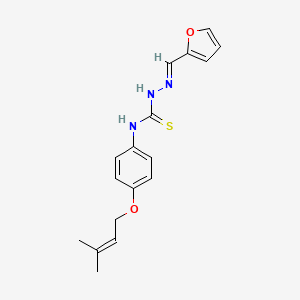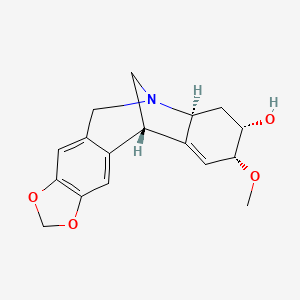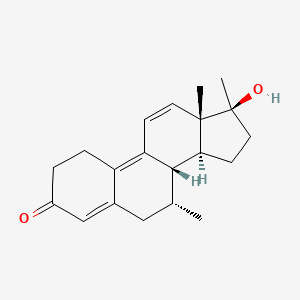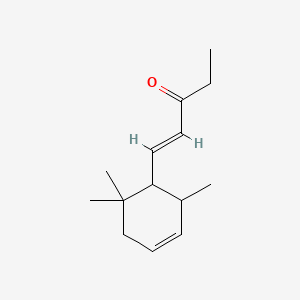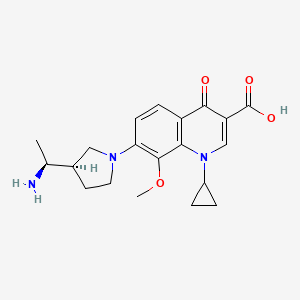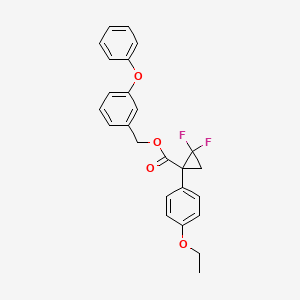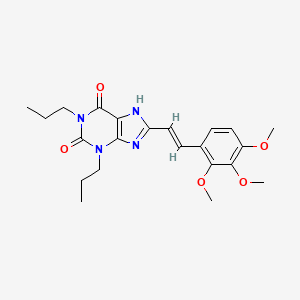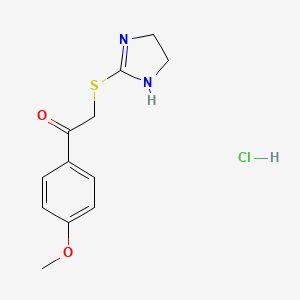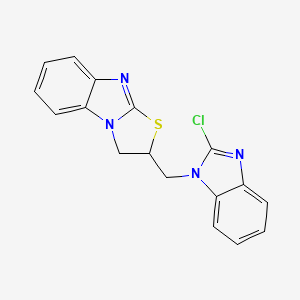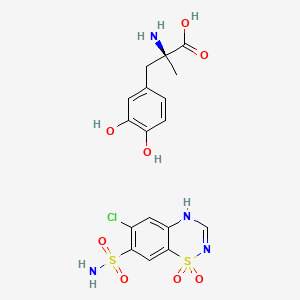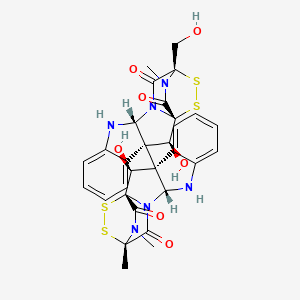
verticillin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Verticillin B is a naturally occurring compound belonging to the class of epipolythiodioxopiperazine alkaloids. It is derived from fungal species, particularly those in the genus Clonostachys. This compound has garnered significant interest due to its potent cytotoxic properties, making it a promising candidate for anticancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of verticillin B involves complex organic reactions due to its intricate molecular structure. One common approach is the total synthesis route, which includes the formation of the dioxopiperazine core followed by the introduction of sulfur atoms to form the epipolythiodioxopiperazine structure. Key steps often involve:
Formation of the Dioxopiperazine Core: This is typically achieved through cyclization reactions involving amino acids or their derivatives.
Introduction of Sulfur Atoms: This step involves the use of sulfurating agents such as Lawesson’s reagent or elemental sulfur under controlled conditions to introduce the sulfur atoms into the dioxopiperazine core.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using fungal cultures. The fungi are cultivated under specific conditions that promote the production of this compound. The compound is then extracted and purified using chromatographic techniques. Advances in biotechnology have also enabled the use of genetically engineered strains to enhance yield and purity .
化学反应分析
Types of Reactions
Verticillin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide bonds in this compound to thiols. Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Verticillin B has a wide range of applications in scientific research:
作用机制
Verticillin B exerts its effects primarily through the inhibition of histone methyltransferases. This inhibition leads to alterations in the epigenome, affecting gene expression and inducing apoptosis in cancer cells. Additionally, this compound can generate reactive oxygen species, further contributing to its cytotoxic effects. The compound also modulates immune cell recognition, enhancing its potential as an anticancer agent .
相似化合物的比较
Verticillin B is part of a family of compounds known as verticillins. Similar compounds include verticillin A, verticillin C, and other epipolythiodioxopiperazine alkaloids. Compared to its analogs, this compound is unique due to its specific sulfur-containing structure, which contributes to its potent biological activity. Other similar compounds include gliotoxin and sporidesmin, which also belong to the epipolythiodioxopiperazine class but differ in their specific molecular configurations and biological activities .
Conclusion
This compound is a compound of significant interest due to its complex structure and potent biological activities. Its synthesis, chemical reactivity, and wide range of applications in scientific research make it a valuable subject of study. Ongoing research continues to uncover new insights into its mechanism of action and potential therapeutic applications.
属性
CAS 编号 |
52212-86-9 |
|---|---|
分子式 |
C30H28N6O7S4 |
分子量 |
712.8 g/mol |
IUPAC 名称 |
(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C30H28N6O7S4/c1-25-21(40)35-19-27(13-8-4-6-10-15(13)31-19,17(38)29(35,46-44-25)23(42)33(25)2)28-14-9-5-7-11-16(14)32-20(28)36-22(41)26(12-37)34(3)24(43)30(36,18(28)39)47-45-26/h4-11,17-20,31-32,37-39H,12H2,1-3H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1 |
InChI 键 |
YABFNIMWFFFBHC-LRESJZTJSA-N |
手性 SMILES |
C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)CO)C)O |
规范 SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


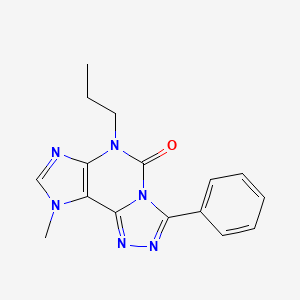
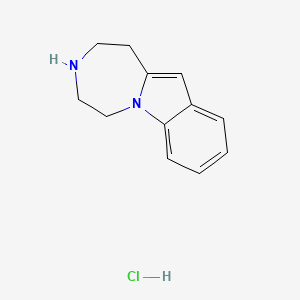
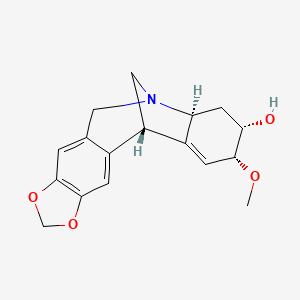
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
